molecular formula C16H16N4S B12011373 4-(4-Methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine CAS No. 577698-43-2

4-(4-Methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B12011373
CAS No.: 577698-43-2
M. Wt: 296.4 g/mol
InChI Key: CHACNDPGUHPQGS-UHFFFAOYSA-N
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Description

4-(4-Methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves the reaction of 4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazole with pyridine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

4-(4-Methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Furyl)-4-Methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazole
  • 4-Methyl-5-((2-methylbenzyl)thio)-1,3-thiazol-2-amine

Uniqueness

4-(4-Methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is unique due to its specific structural features, which confer distinct biological activities.

Properties

CAS No.

577698-43-2

Molecular Formula

C16H16N4S

Molecular Weight

296.4 g/mol

IUPAC Name

4-[4-methyl-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C16H16N4S/c1-12-5-3-4-6-14(12)11-21-16-19-18-15(20(16)2)13-7-9-17-10-8-13/h3-10H,11H2,1-2H3

InChI Key

CHACNDPGUHPQGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(N2C)C3=CC=NC=C3

solubility

35 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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